(E)-2-methyl-6-(trifluoromethyl)nicotinaldehyde oxime
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Overview
Description
(E)-N-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methylidene}hydroxylamine is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a methyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methylidene}hydroxylamine typically involves the reaction of 2-methyl-6-(trifluoromethyl)pyridine-3-carbaldehyde with hydroxylamine. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methylidene}hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions, where functional groups on the pyridine ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific conditions to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes or nitriles, while reduction can produce various amines. Substitution reactions can result in a wide range of substituted pyridine derivatives.
Scientific Research Applications
(E)-N-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methylidene}hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (E)-N-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methylidene}hydroxylamine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or interfering with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (E)-N-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methylidene}hydroxylamine include other pyridine derivatives with different substituents, such as:
- 2-methyl-6-(trifluoromethyl)pyridine
- 3-pyridinecarboxaldehyde
- Hydroxylamine derivatives
Uniqueness
The uniqueness of (E)-N-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methylidene}hydroxylamine lies in its specific combination of substituents on the pyridine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O/c1-5-6(4-12-14)2-3-7(13-5)8(9,10)11/h2-4,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWCUADLVKAIIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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